![molecular formula C8H12F2O3 B2861612 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid CAS No. 2248342-35-8](/img/structure/B2861612.png)
2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA).Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid” can be represented by the InChI code: 1S/C8H12F2O3/c1-13-7(4-2-3-5-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12) .Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 194.18 .Scientific Research Applications
Safety Assessment in Food Contact Materials
The safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, a compound related to 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid, for use in food contact materials was conducted. It was concluded that there is no safety concern for consumers if the substance is used as a polymer production aid during the manufacture of fluoropolymers, which are produced under high-temperature conditions of at least 370 °C and intended for repeated use with all types of foodstuffs under all contact conditions (Flavourings, 2014).
Polymer Production Aid
Another safety evaluation was performed on perfluoro[(2-ethyloxy-ethoxy)acetic acid], ammonium salt, for its use in food contact materials. The evaluation determined there is no safety concern for consumers when the substance is used in the polymerization of fluoropolymers processed at temperatures higher than 300°C for at least 10 minutes (A. Andon et al., 2011).
Catalyst Deactivation Study
A study on the acetylation of anisole by acetic anhydride over a HBEA zeolite highlighted the deactivation of the catalyst during the process. This research helps understand the inhibiting effects and stability of catalysts in chemical reactions involving similar compounds (D. Rohan et al., 1998).
Environmental and Industrial Applications
A novel study described the use of bis(2-methoxyethyl)aminosulfur trifluoride, related to the chemical family of 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid, as a broad-spectrum deoxofluorinating agent. This agent is effective for converting alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives, showcasing its utility in various chemical synthesis processes with enhanced thermal stability (G. Lal et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,2-difluoro-2-(1-methoxycyclopentyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-13-7(4-2-3-5-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXIRMIGXKLHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.